N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide
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Overview
Description
N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine and alkyne. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-yl)but-2-yn-1-yl)furan-2-carboxamide
- N-(4-(morpholin-1-yl)but-2-yn-1-yl)furan-2-carboxamide
Uniqueness
N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs with piperidine or morpholine rings. These differences can influence the compound’s reactivity, biological activity, and overall pharmacokinetic profile .
Biological Activity
N-(4-(azepan-1-yl)but-2-yn-1-yl)furan-2-carboxamide is a compound belonging to the class of furan derivatives, which are recognized for their diverse biological and pharmacological activities. This compound's unique structure, characterized by the presence of an azepane ring, contributes to its distinct chemical properties and potential biological effects.
Chemical Structure and Properties
The chemical formula for this compound is C15H20N2O2. The compound features a furan ring, an amide functional group, and a butynyl side chain attached to an azepane moiety. These components play crucial roles in its reactivity and biological interactions.
Synthesis
The synthesis typically involves the reaction of furan-2-carboxylic acid with an appropriate amine and alkyne. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), carried out in organic solvents like dichloromethane or tetrahydrofuran under inert conditions.
The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. The furan ring can modulate enzyme activity, while the azepane ring may enhance binding affinity to biological targets. Studies are ongoing to elucidate the precise mechanisms involved.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Compounds with furan and azepane derivatives have shown potential as antimicrobial agents.
- Anticancer Activity : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells through modulation of cellular pathways.
Case Studies
Several studies have explored the biological activity of furan derivatives:
- Anticancer Studies : A study investigated the effects of furan derivatives on cancer cell lines, revealing that certain analogs could inhibit cell proliferation effectively.
- Antimicrobial Activity : Research focused on the antibacterial properties of furan-containing compounds demonstrated significant activity against various bacterial strains, suggesting potential therapeutic applications.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with similar compounds is beneficial:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-(piperidin-1-yl)but-2-yn-1-yl)furan-2-carboxamide | Piperidine ring instead of azepane | Moderate anticancer activity |
N-(4-(morpholin-1-yl)but-2-yn-1-y)furan-2-carboxamide | Morpholine ring | Antimicrobial properties |
N-(4-(azepan-1-yl)but-2-in)-3,5-dimethoxybenzamide | Benzamide core with azepane | Anticancer and antimicrobial activities |
Properties
IUPAC Name |
N-[4-(azepan-1-yl)but-2-ynyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(14-8-7-13-19-14)16-9-3-6-12-17-10-4-1-2-5-11-17/h7-8,13H,1-2,4-5,9-12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBBTWSALRKKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CCNC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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